(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Overview
Description
(S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Researchers have developed methods for synthesizing novel annelated 2-oxopiperazines, demonstrating the versatility of (S)-2-(4-methyl-3,6-dioxopiperazin-2-yl)acetic acid derivatives in forming complex heterocyclic systems. These methods involve interactions with N-arylmaleimides and are significant for producing compounds with potential biological activities (Medvedevat et al., 2015).
Biological Activities and Applications
Analgesic and Anti-inflammatory Properties
Compounds derived from this compound have shown a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. These findings highlight the potential of these derivatives in developing new therapeutic agents with diverse pharmacological profiles (Salionov, 2015).
Antimicrobial Activity
The synthesis and evaluation of antibacterial activities of 1,4-Benzoxazine analogues, including derivatives of this compound, have provided insights into their potential as antimicrobial agents. These studies underscore the importance of structural modification in enhancing biological activities and expanding the therapeutic applications of these compounds (Kadian et al., 2012).
Pharmacological Evaluation
Pharmacological studies have been conducted to evaluate the effects of 2-oxopiperazine derivatives on platelet aggregation and bleeding time, indicating their potential use in treating thrombotic diseases. These studies emphasize the therapeutic promise of this compound derivatives in clinical settings, offering insights into their mechanism of action and efficacy (Kitamura et al., 2001).
Properties
IUPAC Name |
2-[(2S)-4-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-9-3-5(10)8-4(7(9)13)2-6(11)12/h4H,2-3H2,1H3,(H,8,10)(H,11,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHURZNAQRPNPG-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.